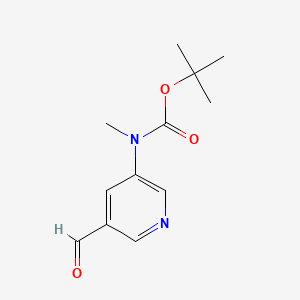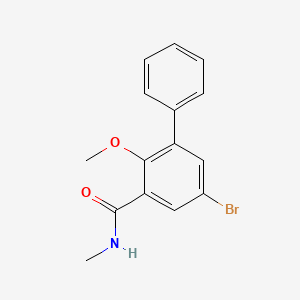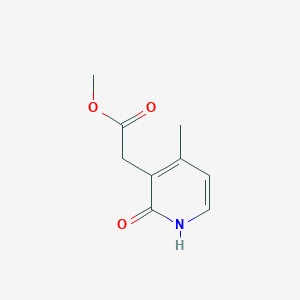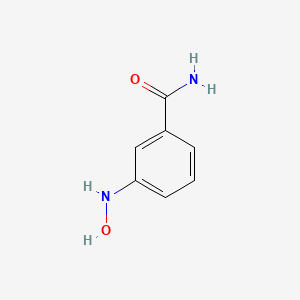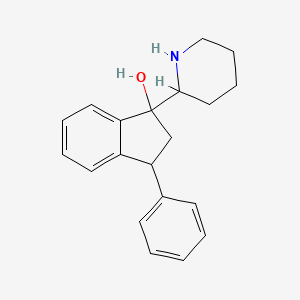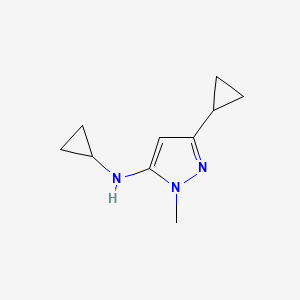![molecular formula C11H9N3S B13942083 1-Methylthio-S-triazolo[4,3-a]quinoline CAS No. 35359-24-1](/img/structure/B13942083.png)
1-Methylthio-S-triazolo[4,3-a]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylthio-S-triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylthio-S-triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-dichloro-6-methylquinoxaline with thiosemicarbazide in n-butanol under reflux conditions . The reaction proceeds through nucleophilic substitution followed by cyclization to form the triazoloquinoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylthio-S-triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of various substituted triazoloquinolines.
Aplicaciones Científicas De Investigación
1-Methylthio-S-triazolo[4,3-a]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential anticancer activity, particularly against melanoma cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Methylthio-S-triazolo[4,3-a]quinoline involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
1-Methylthio-S-triazolo[4,3-a]quinoline can be compared with other triazoloquinoline derivatives:
Similar Compounds: [1,2,4]Triazolo[4,3-a]quinoxaline, [1,2,4]Triazolo[4,3-a]pyrazine.
Uniqueness: The presence of the methylthio group in this compound enhances its biological activity and makes it distinct from other triazoloquinoline derivatives.
Propiedades
Número CAS |
35359-24-1 |
|---|---|
Fórmula molecular |
C11H9N3S |
Peso molecular |
215.28 g/mol |
Nombre IUPAC |
1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C11H9N3S/c1-15-11-13-12-10-7-6-8-4-2-3-5-9(8)14(10)11/h2-7H,1H3 |
Clave InChI |
YBAGXSHWSZDEIP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN=C2N1C3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


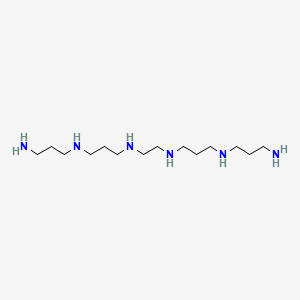
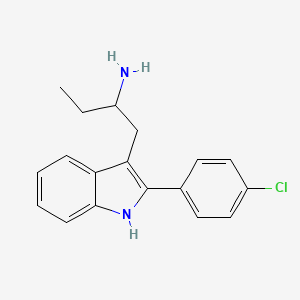
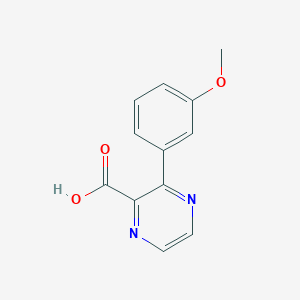

![Benzoic acid, 5-bromo-2-[[[[2-(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]-](/img/structure/B13942025.png)
![1-Chloro-8-(3,4-dimethylphenoxymethyl)-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13942031.png)
